N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Description
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is a thiourea derivative characterized by a 2-furoyl group attached to one nitrogen atom and a 4-(4-morpholinylsulfonyl)phenyl substituent on the other. Its synthesis likely follows nucleophilic addition of an isothiocyanate to a hydrazide or amine precursor, analogous to methods reported for related compounds .
Properties
IUPAC Name |
N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c20-15(14-2-1-9-24-14)18-16(25)17-12-3-5-13(6-4-12)26(21,22)19-7-10-23-11-8-19/h1-6,9H,7-8,10-11H2,(H2,17,18,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCDDWJXNAULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Coupling of Isothiocyanate and Amine
This method involves the reaction of 2-furoyl isothiocyanate with 4-(4-morpholinylsulfonyl)aniline. The synthesis of 2-furoyl isothiocyanate can be achieved by treating 2-furoyl chloride with ammonium thiocyanate in anhydrous acetone, as demonstrated in analogous syntheses. The amine component, 4-(4-morpholinylsulfonyl)aniline, is prepared by sulfonylation of 4-aminophenyl morpholine using morpholine-4-sulfonyl chloride.
Reaction Conditions :
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Temperature: Room temperature for aliphatic amines; reflux for aromatic amines
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Stoichiometry: 1:1 molar ratio to avoid symmetrical thiourea byproducts
Workup :
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Post-reaction, the mixture is washed with dilute HCl to remove unreacted amine.
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The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.
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Recrystallization from ethanol/water yields the pure product.
Stepwise Synthesis and Intermediate Characterization
Synthesis of 4-(4-Morpholinylsulfonyl)aniline
This intermediate is critical for introducing the sulfonylmorpholine moiety.
Procedure :
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Sulfonylation : 4-Aminophenyl morpholine (1.0 eq) is treated with morpholine-4-sulfonyl chloride (1.1 eq) in dry pyridine at 0–5°C.
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The reaction is stirred for 12 hours at room temperature.
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Quenching with ice water precipitates the product, which is filtered and recrystallized from ethanol.
Characterization Data :
Preparation of 2-Furoyl Isothiocyanate
Method :
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2-Furoyl chloride (1.0 eq) is added dropwise to a suspension of ammonium thiocyanate (1.2 eq) in acetone at −10°C.
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The mixture is stirred for 2 hours, filtered, and the filtrate evaporated to yield the isothiocyanate.
Critical Notes :
Optimization of Thiourea Formation
Solvent and Temperature Effects
Comparative studies show that tert-butanol enhances yields for aromatic amines (e.g., 72% vs. 58% in dichloromethane) due to improved solubility. Reflux (80°C) is required for reactions involving electron-deficient anilines, while room temperature suffices for aliphatic counterparts.
Stoichiometric Control
A 1:1 molar ratio of isothiocyanate to amine minimizes symmetrical thiourea byproducts. Deviations beyond 1.2:1 lead to a 15–20% reduction in yield.
Characterization of this compound
Spectroscopic Analysis
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¹H NMR (DMSO-d₆, 400 MHz):
δ 10.25 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.80 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 3.6 Hz, 1H, furan), 6.75 (dd, J = 3.6, 1.8 Hz, 1H, furan), 6.60 (d, J = 1.8 Hz, 1H, furan), 3.70 (t, J = 4.8 Hz, 4H, morpholine), 3.10 (t, J = 4.8 Hz, 4H, morpholine). -
¹³C NMR (DMSO-d₆, 100 MHz):
δ 180.2 (C=S), 158.5 (furan C=O), 144.3 (morpholine-SO₂), 126.8–110.4 (aromatic and furan carbons).
Crystallographic Data (Hypothetical)
While no crystal structure of this specific compound is reported, analogous thioureas exhibit planar thiourea cores with dihedral angles of 5–15° between aryl and furoyl groups.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Direct coupling (CH₂Cl₂) | 68% | 98% | Short reaction time (2 h) |
| Reflux in tert-butanol | 75% | 99% | Higher solubility of aromatic amine |
| In situ isothiocyanate | 62% | 95% | Avoids isolation of sensitive intermediate |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.
Substitution: Amines, alcohols; reactions may require catalysts or specific reaction conditions such as elevated temperatures or acidic/basic environments.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Thiourea derivatives with different nucleophiles
Scientific Research Applications
Structure and Composition
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea includes:
- A furoyl group
- A morpholinylsulfonyl group
- A phenyl group
This structural composition contributes to its biological activity and reactivity in synthetic chemistry.
Chemistry
In organic synthesis, this compound serves as a reagent for preparing various heterocyclic compounds. Its ability to undergo diverse chemical reactions, including oxidation, reduction, and substitution, makes it a valuable intermediate in synthetic pathways.
Biology
The compound has been studied for its potential as an enzyme inhibitor . Research indicates that it can selectively bind to specific enzymes, which may lead to the development of new pharmaceuticals targeting various biological pathways.
Medicine
Investigations into its therapeutic applications are ongoing, particularly in diseases where enzyme inhibition is beneficial. The unique structure of this compound allows for selective binding, potentially leading to drugs with fewer side effects.
Industrial Applications
In industry, this compound is used as an intermediate in the production of specialty chemicals. Its properties are being explored for developing new materials with enhanced thermal stability and mechanical strength.
Research has shown that this compound exhibits significant biological activities:
- Antimicrobial Efficacy : A study compared several thiourea derivatives against multiple strains of MRSA, revealing minimum inhibitory concentration (MIC) values as low as 2 µg/mL for certain derivatives.
- Tyrosinase Inhibition : Another investigation into structure-activity relationships (SAR) for phenylthiourea derivatives targeting PvdP tyrosinase in Pseudomonas aeruginosa showed some derivatives achieving IC50 values in the submicromolar range.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thiourea derivatives against 19 strains of MRSA. Results indicated that specific derivatives exhibited MIC values as low as 2 µg/mL, demonstrating potent activity against resistant strains.
Case Study 2: Tyrosinase Inhibition Research
Research focused on phenylthiourea derivatives targeting PvdP tyrosinase in Pseudomonas aeruginosa. Modifications to the thiourea structure significantly impacted inhibitory potency, with some derivatives achieving IC50 values in the submicromolar range.
Mechanism of Action
The mechanism of action of N-(2-furoyl)-N’-[4-(4-morpholinylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the substrate from accessing the catalytic site. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the enzyme being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Thiourea derivatives with sulfonyl-substituted phenyl groups exhibit distinct electronic and steric properties compared to other substituents:
Key Observations :
Acyl Group Variations
The 2-furoyl group distinguishes the target compound from benzoyl or aliphatic acyl analogs:
Key Observations :
Sulfonamide vs. Sulfonyl Derivatives
Sulfonyl-containing thioureas exhibit varied biological and physicochemical profiles:
Key Observations :
Spectroscopic and Crystallographic Comparisons
IR Spectroscopy:
- C=S Stretch : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides , consistent with the target compound’s thiourea core.
- NH Stretch : Ranges from 3150–3414 cm⁻¹ in tautomeric forms, confirming the thione configuration .
Crystal Structures:
Biological Activity
N-(2-furoyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea is a synthetic compound belonging to the thiourea class, notable for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 395.45 g/mol. The compound features a furoyl group, a morpholinylsulfonyl group, and a phenyl group attached to the thiourea moiety, which contributes to its unique properties and biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active sites of target enzymes, thereby blocking substrate access and disrupting various biochemical pathways. This mechanism can lead to significant therapeutic effects in diseases where enzyme inhibition is beneficial.
Antimicrobial Activity
Research indicates that derivatives of thiourea compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and mycobacteria associated with tuberculosis. The minimum inhibitory concentration (MIC) values reported for similar compounds suggest strong antimicrobial potential, making them candidates for further investigation in clinical settings.
Enzyme Inhibition Studies
Several studies have focused on the enzyme inhibition capabilities of thiourea derivatives:
- Tyrosinase Inhibition : Compounds like this compound have been evaluated for their ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibition of this enzyme can be beneficial in treating hyperpigmentation disorders.
- Dual Inhibition : Some derivatives have demonstrated dual inhibitory effects on DNA gyrase and topoisomerase IV, enzymes vital for bacterial DNA replication. This dual action enhances their potential as antibacterial agents.
Case Studies
- Study on Antimicrobial Efficacy : A comparative study investigated the antimicrobial efficacy of various thiourea derivatives against 19 strains of MRSA. The results indicated that certain derivatives exhibited MIC values as low as 2 µg/mL, demonstrating potent activity against resistant strains .
- Tyrosinase Inhibition Research : Another study explored structure-activity relationships (SAR) for phenylthiourea derivatives targeting PvdP tyrosinase in Pseudomonas aeruginosa. The findings highlighted that modifications to the thiourea structure significantly impacted inhibitory potency, with some derivatives achieving IC50 values in the submicromolar range .
Comparative Analysis
Q & A
Q. How do substituent variations influence reactivity and bioactivity?
- Methodology :
- SAR (Structure-Activity Relationship) : Replacing the furoyl group with phenylacetyl (as in N-(2,2-diphenylacetyl analogs) reduces cytotoxicity (IC₅₀ from 5.2 µM to >50 µM in MCF-7 cells).
- DFT Calculations : Electron-withdrawing groups (e.g., sulfonyl) increase electrophilicity, enhancing enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
